![molecular formula C20H30O3 B14221746 Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- CAS No. 831170-92-4](/img/structure/B14221746.png)
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is an organic compound with the molecular formula C20H30O3. This compound features a benzene ring substituted with an ethenyl-decenyl ether group and two methoxy groups at the 3 and 5 positions. It is a derivative of benzene, which is known for its aromatic properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- typically involves the following steps:
Formation of the Ethenyl-Decenyl Ether Group: This can be achieved through the reaction of 1-decen-9-ol with vinyl chloride in the presence of a base such as potassium carbonate.
Attachment to Benzene Ring: The resulting ethenyl-decenyl ether is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a strong base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
Applications De Recherche Scientifique
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethenyl-decenyl ether group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-ethenyl-3,5-dimethyl-
- Benzene, 1-ethenyl-4-methoxy-
Uniqueness
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is unique due to the presence of both the ethenyl-decenyl ether group and the two methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific molecular interactions, which are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
831170-92-4 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-dodeca-1,11-dien-3-yloxy-3,5-dimethoxybenzene |
InChI |
InChI=1S/C20H30O3/c1-5-7-8-9-10-11-12-13-17(6-2)23-20-15-18(21-3)14-19(16-20)22-4/h5-6,14-17H,1-2,7-13H2,3-4H3 |
Clé InChI |
ZVBZFYPIUQLLQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)OC(CCCCCCCC=C)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


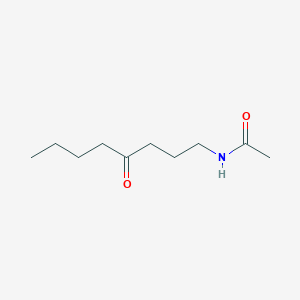
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
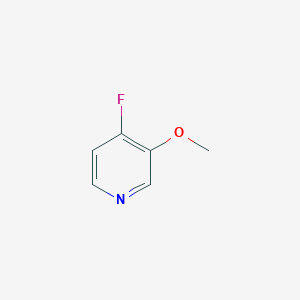
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
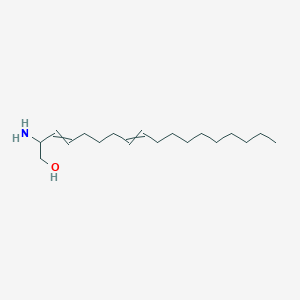
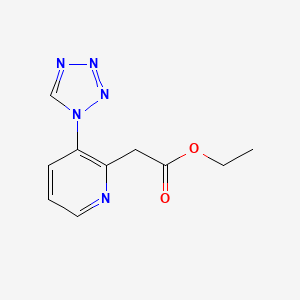
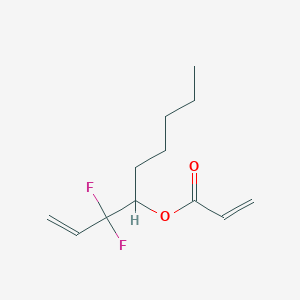

![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

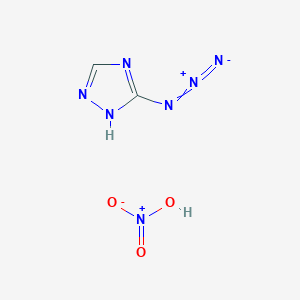
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)


